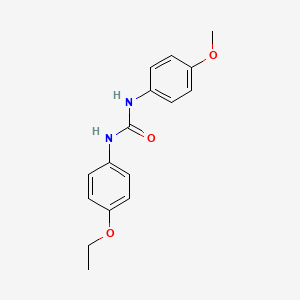

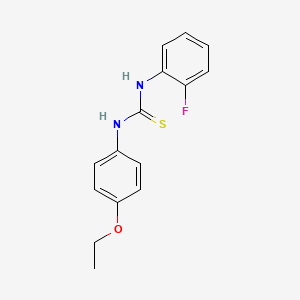

7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Descripción general

Descripción

7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as MBPD, is a purine derivative that has been extensively studied for its potential applications in various fields of science. This compound has shown promising results in scientific research, particularly in the areas of drug discovery, medicinal chemistry, and neuroscience.

Aplicaciones Científicas De Investigación

Molecular Structure and Interaction

- Molecular Conformation : The compound exhibits a planar structure in certain derivatives, influenced by intramolecular hydrogen bonds. This structural feature is vital for its interaction with other molecules and potential biological activity (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Chemical Synthesis and Modification

- Synthesis of Derivatives : There is extensive research on synthesizing various derivatives of the compound, demonstrating its versatility as a chemical scaffold. For example, derivatives have been created with antiasthmatic properties, showcasing the compound's potential in medicinal chemistry (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Biological Activity and Pharmaceutical Applications

- Receptor Affinity and Pharmacological Evaluation : Derivatives of the compound have shown affinity for various receptors, like 5-HT1A, 5-HT2A, and 5-HT7, indicating their potential as psychotropic agents. This points to its applications in developing new treatments for psychological disorders (Chłoń-Rzepa et al., 2013).

Protective Groups in Synthesis

- Thietanyl Protection : The use of protective groups like thietanyl in the synthesis of substituted purine-2,6-diones suggests advanced chemical techniques are applicable to modify this compound for specific uses (Khaliullin & Shabalina, 2020).

Mecanismo De Acción

Target of Action

The primary target of 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with its target, FGFR1, and inhibits its activity . This interaction leads to the modulation of several signaling cascades, including the activation of RAS, MAPK1/ERK2, MAPK3/ERK1, and the MAP kinase signaling pathway, as well as the AKT1 signaling pathway . It also promotes the phosphorylation of SHC1, STAT1, and PTPN11/SHP2 .

Biochemical Pathways

The compound affects the FGFR1 signaling pathway, which in turn modulates several downstream effects. The activation of PLCG1 leads to the production of the cellular signaling molecules diacylglycerol and inositol 1,4,5-trisphosphate . The compound’s action on FGFR1 also influences the release of neurotransmitters .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a slow absorption and elimination rate . The compound shows a double peak in the plasma concentration-time curve, indicating a complex absorption and distribution process . The highest distribution of the compound after absorption was found in the stomach, followed by the lung .

Result of Action

The compound’s action results in the modulation of the release of neurotransmitters . This can lead to various molecular and cellular effects, potentially providing analgesic, anti-inflammatory, or neuroprotective effects .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, this compound interacts with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce inflammation and provide neuroprotection.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to protect against oxidative stress and apoptosis induced by amyloid beta-protein (Aβ), a key factor in Alzheimer’s disease . This compound enhances cell viability, reduces lipid peroxidation, and modulates signaling pathways such as c-Jun N-terminal kinases (JNK), extracellular-signal-regulated kinases (ERK), and p38 mitogen-activated protein kinase (MAPK) . These effects contribute to its neuroprotective properties. Furthermore, this compound influences gene expression and cellular metabolism, promoting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of FAAH, inhibiting its activity and leading to increased levels of endocannabinoids . This binding interaction is likely irreversible or slowly reversible, contributing to its sustained effects. Additionally, the compound inhibits COX-2 by binding to its active site, reducing the production of pro-inflammatory prostaglandins . These molecular interactions highlight the compound’s potential as a therapeutic agent for neuroprotection and anti-inflammatory purposes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound maintains its neuroprotective and anti-inflammatory effects over extended periods, suggesting its potential for chronic therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At high doses, some adverse effects, such as gastrointestinal disturbances and mild hepatotoxicity, have been observed . These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes O-demethylation, leading to the formation of 2-hydroxyacetamide metabolites . Additionally, the compound is subject to N-dealkylation, hydroxylation, and conjugation reactions, which are mediated by various cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, affecting its therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites. Additionally, binding to plasma proteins can influence its distribution and accumulation in various tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

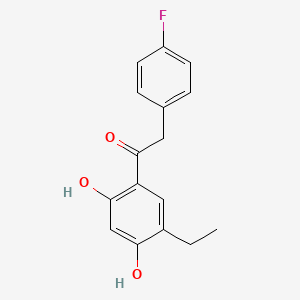

7-[(3-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-17-13-12(14(20)18(2)15(17)21)19(9-16-13)8-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFUYIIMGLLNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)

![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)

![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)